1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ylamine and 1-(tetrahydrofuran-2-yl)ethyl isocyanate.
Reaction Conditions: The amine and isocyanate are reacted under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]carbamate
- 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(oxolan-2-yl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(15-6-3-9-20-15)17-16(19)18-14-8-7-12-4-2-5-13(12)10-14/h7-8,10-11,15H,2-6,9H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJQLTVAWBOWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.